molecular formula C3H5N3O B1362718 3-Methyl-1,2,4-oxadiazol-5-amine CAS No. 3663-39-6

3-Methyl-1,2,4-oxadiazol-5-amine

Cat. No.: B1362718
CAS No.: 3663-39-6
M. Wt: 99.09 g/mol
InChI Key: LGNNZKURGCOEJY-UHFFFAOYSA-N
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Description

3-Methyl-1,2,4-oxadiazol-5-amine is a heterocyclic compound that contains an oxygen atom and two nitrogen atoms within a five-membered ring structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Biochemical Analysis

Biochemical Properties

3-Methyl-1,2,4-oxadiazol-5-amine plays a crucial role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves hydrogen bonding and electrostatic interactions, which facilitate the compound’s binding to active sites of enzymes and proteins.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, this compound has demonstrated the ability to modulate signaling pathways that control cell proliferation and apoptosis . Additionally, it can affect the expression of genes involved in oxidative stress responses, thereby influencing cellular metabolism and homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain enzymes involved in the oxidative stress response, thereby modulating the cellular redox state . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature, with a predicted melting point of 33.38°C and a boiling point of approximately 228.8°C . Over time, degradation of the compound can occur, which may influence its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant properties and modulation of metabolic pathways. At higher doses, toxic or adverse effects can occur, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its hydroxylation and subsequent conjugation with sulfate or glucuronide . These metabolic processes are crucial for the compound’s detoxification and elimination from the body. Additionally, this compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its interaction with membrane transporters can affect its uptake and distribution within different tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress responses. The precise localization of this compound within cells can determine its effects on cellular processes and overall cellular health.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl carbazate with aldehydes, followed by oxidative cyclization using iodine as a catalyst . Another approach includes the oxidative cyclization of semicarbazones with bromine in acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,2,4-oxadiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different biological and chemical properties depending on the substituents introduced .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: A similar compound with a different substitution pattern.

    1,3,4-Oxadiazole: Another isomer with distinct biological activities.

    1,2,5-Oxadiazole:

Uniqueness

3-Methyl-1,2,4-oxadiazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form stable derivatives with various functional groups makes it a versatile compound in synthetic chemistry and drug development .

Properties

IUPAC Name

3-methyl-1,2,4-oxadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O/c1-2-5-3(4)7-6-2/h1H3,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNNZKURGCOEJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340758
Record name 3-Methyl-1,2,4-oxadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3663-39-6
Record name 3-Methyl-1,2,4-oxadiazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3663-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1,2,4-oxadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1,2,4-oxadiazol-5-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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